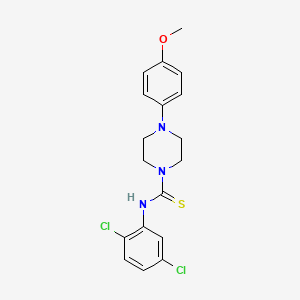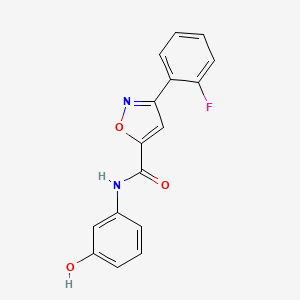![molecular formula C19H21ClN2O2 B4706572 2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4706572.png)
2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide, also known as CPCA, is a synthetic compound that belongs to the class of arylacetamide derivatives. CPCA has been studied for its potential use as a research tool in various scientific disciplines, including neuroscience, pharmacology, and biochemistry.
Mécanisme D'action
2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide acts as a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain and mediates the effects of endocannabinoids, such as anandamide and 2-arachidonoylglycerol. This compound binds to the CB1 receptor with high affinity and blocks the binding of endocannabinoids, thereby inhibiting their physiological effects. This compound also inhibits the activity of downstream signaling pathways, such as the adenylyl cyclase pathway and the mitogen-activated protein kinase (MAPK) pathway, which are involved in the regulation of neuronal function and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the experimental conditions and the target system. In neuronal cells, this compound has been shown to inhibit the release of neurotransmitters, such as glutamate and GABA, and to modulate the activity of ion channels, such as the voltage-gated calcium channels and the NMDA receptors. This compound has also been shown to inhibit the growth and survival of cancer cells, such as glioblastoma cells, by inducing apoptosis and inhibiting cell cycle progression. In animal models, this compound has been shown to modulate various physiological processes, such as locomotor activity, anxiety-like behavior, and pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has several advantages as a research tool, including its high selectivity and potency as a CB1 receptor antagonist, its relatively low toxicity and side effects, and its availability from commercial sources. However, this compound also has some limitations, such as its limited solubility in aqueous solutions, its potential off-target effects on other GPCRs, and its potential interference with endogenous cannabinoid signaling pathways. Therefore, careful experimental design and appropriate controls are necessary to ensure the specificity and validity of the results obtained with this compound.
Orientations Futures
There are several future directions for the research on 2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide, including the development of more selective and potent CB1 receptor antagonists, the investigation of the role of CB1 receptor signaling in various physiological and pathological conditions, and the exploration of the therapeutic potential of CB1 receptor antagonists in the treatment of neurological and psychiatric disorders, such as schizophrenia, depression, and addiction. Additionally, the use of this compound as a tool to study the structure and function of other GPCRs and signaling pathways may provide new insights into the molecular mechanisms of drug action and disease pathogenesis.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been widely used as a research tool in various scientific disciplines, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been used to study the role of the cannabinoid receptor CB1 in the regulation of synaptic transmission and plasticity. This compound has also been used as a selective CB1 receptor antagonist to investigate the physiological and behavioral effects of endocannabinoids in animal models. In pharmacology, this compound has been used to study the mechanism of action of various drugs, including antipsychotics and antidepressants. This compound has also been used as a tool to investigate the role of G protein-coupled receptors (GPCRs) in signal transduction pathways. In biochemistry, this compound has been used to study the structure and function of proteins, such as the CB1 receptor and the G protein-coupled receptor kinase 2 (GRK2).
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-12-15(8-9-16(14)20)24-13-19(23)21-17-6-2-3-7-18(17)22-10-4-5-11-22/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRPQBAMBVPWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4706492.png)
![1-(3-chlorophenyl)-4-[(4-nitrophenoxy)acetyl]piperazine](/img/structure/B4706497.png)
![2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B4706503.png)
![N-(2-bromophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B4706505.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4706523.png)
![6-bromo-N-[2-(difluoromethoxy)-4-methylphenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4706535.png)
![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4706536.png)

![4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4706555.png)
![2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B4706556.png)

![N-(2-chlorophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4706590.png)

![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4-fluoroaniline](/img/structure/B4706597.png)